3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid
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Overview
Description
3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine; trifluoroacetic acid is a complex organic compound that features a cyclopropyl group, a dioxaborolane ring, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclopropanation of a suitable precursor, followed by the introduction of the dioxaborolane ring through a boronation reaction. The azetidine ring can be formed via a cyclization reaction, often under basic conditions. The final product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of simpler boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce simpler boron-containing compounds.
Scientific Research Applications
3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological systems, particularly in the development of boron-containing drugs.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine involves its interaction with various molecular targets. The dioxaborolane ring can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The cyclopropyl and azetidine rings contribute to the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Cyclopropylboronic acid pinacol ester
Uniqueness
What sets 3-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine apart from similar compounds is its unique combination of structural features, including the cyclopropyl, dioxaborolane, and azetidine rings. This unique structure imparts distinct chemical and physical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C14H23BF3NO4 |
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Molecular Weight |
337.14 g/mol |
IUPAC Name |
3-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22BNO2.C2HF3O2/c1-10(2)11(3,4)16-13(15-10)12(7-14-8-12)9-5-6-9;3-2(4,5)1(6)7/h9,14H,5-8H2,1-4H3;(H,6,7) |
InChI Key |
JRJNUHNQPVOLSD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CNC2)C3CC3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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